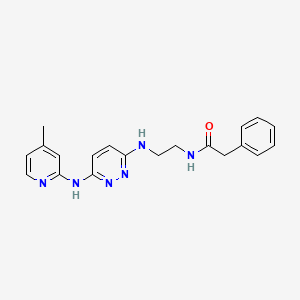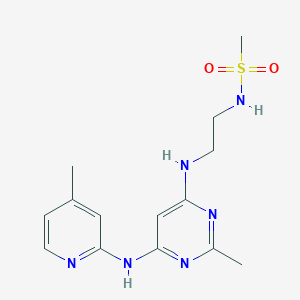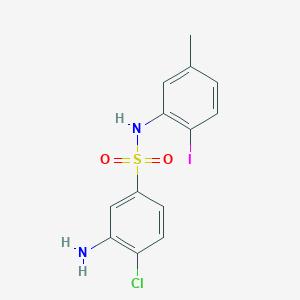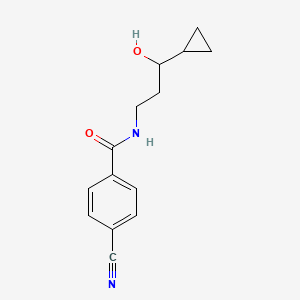
1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethoxyphenyl group and a phenoxypyrimidinyl group connected through a urea linkage. Its distinct molecular architecture makes it a subject of study in medicinal chemistry, materials science, and other research areas.
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyaniline, undergoes a reaction with an appropriate reagent to introduce the ethoxy group.
Synthesis of the Phenoxypyrimidinyl Intermediate: 2-chloropyrimidine is reacted with phenol to form the phenoxypyrimidinyl intermediate.
Coupling Reaction: The two intermediates are then coupled using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl ring, using reagents such as sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.
1-(4-Ethoxyphenyl)-3-(2-phenylpyrimidin-5-yl)urea: This compound lacks the phenoxy group, which may influence its overall properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-2-25-16-10-8-14(9-11-16)22-18(24)23-15-12-20-19(21-13-15)26-17-6-4-3-5-7-17/h3-13H,2H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWURLDUEEOVUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2871912.png)
![2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}butanamide](/img/structure/B2871913.png)
![2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B2871916.png)
![3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2871917.png)
![1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B2871918.png)
![1-(3,4-Dimethylphenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2871920.png)
![N-(3,4-dichlorophenyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2871923.png)



![(2S)-N-{1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2871931.png)
![2-(5,6-Dihydro-1,4-dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2871933.png)
![3,5-dichloro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2871934.png)
